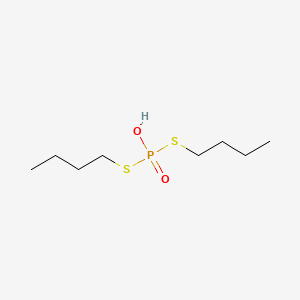

Phosphorodithioic acid, S,S-dibutyl ester

Description

Contextualizing Organophosphorus Compounds within Modern Chemistry

Organophosphorus compounds are organic molecules containing phosphorus. oup.comtaylorandfrancis.com Their significance in modern chemistry is multifaceted, stemming from the diverse reactivity and structural motifs achievable by varying the substituents attached to the phosphorus atom. taylorandfrancis.com This class of compounds plays a crucial role in various applications, including as pesticides, flame retardants, and pharmaceuticals. oup.comtaylorandfrancis.com The unique electronic and steric properties imparted by the phosphorus atom allow for the fine-tuning of a molecule's reactivity and biological activity, making organophosphorus chemistry a vibrant area of ongoing research. taylorandfrancis.com

Significance of Phosphorodithioic Acid Derivatives in Academic Inquiry

Phosphorodithioic acids and their esters are a subclass of organophosphorus compounds characterized by the presence of two sulfur atoms and two oxygen or sulfur atoms attached to the phosphorus center. These derivatives are of particular interest in academic research for several reasons. They serve as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. This property is exploited in areas such as catalysis and materials science. Furthermore, their unique reactivity makes them valuable intermediates in the synthesis of more complex organophosphorus compounds. The presence of sulfur atoms also imparts interesting biological activities, leading to their investigation in medicinal and agricultural chemistry.

Scope and Research Focus of the Outline on S,S-Dibutyl Phosphorodithioic Acid

This article will focus exclusively on the chemical compound "Phosphorodithioic acid, S,S-dibutyl ester." The scope is strictly limited to its fundamental chemical and physical properties, established synthesis methodologies, and its documented applications within academic research. The subsequent sections will provide a detailed, data-centric overview of this specific molecule, avoiding broader discussions on other organophosphorus compounds unless directly pertinent to the context of the S,S-dibutyl ester.

Chemical and Physical Properties of S,S-Dibutyl Phosphorodithioic Acid

A comprehensive understanding of a chemical compound necessitates a thorough characterization of its physical and chemical properties. While detailed experimental data for Phosphorodithioic acid, S,S-dibutyl ester is not extensively reported in readily available literature, its fundamental properties can be tabulated based on its chemical structure and information from chemical databases.

Table 1: Physicochemical Properties of Phosphorodithioic acid, S,S-dibutyl ester

| Property | Value |

| Molecular Formula | C₈H₁₉O₂PS₂ |

| Molecular Weight | 242.34 g/mol |

| CAS Number | 72284-33-4 |

| Appearance | Not explicitly reported, likely an oil |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in organic solvents |

Note: The lack of publicly available experimental data for some properties highlights the specialized nature of this compound and suggests that it is primarily used in specific research or industrial contexts rather than being a common laboratory reagent.

Synthesis and Formulation

The synthesis of S,S-dialkyl phosphorodithioates can be approached through several synthetic routes, generally involving the formation of P-S bonds. While a specific, detailed synthesis for the S,S-dibutyl ester is not prominently described in academic literature, general methods for the synthesis of S-alkyl phosphorodithioates can be inferred.

One common approach involves the reaction of a suitable phosphorus precursor with a thiol. For S,S-dialkyl esters, this would typically involve the reaction of a phosphorodichloridate with the corresponding thiol (in this case, butanethiol) in the presence of a base to neutralize the HCl byproduct.

Another potential route could involve the alkylation of a salt of phosphorodithioic acid with a butyl halide. However, this method often leads to a mixture of O- and S-alkylation products, and specific conditions would be required to favor the formation of the S,S-isomer.

Research Applications

The academic research applications of Phosphorodithioic acid, S,S-dibutyl ester are not extensively documented under this specific name. However, the broader class of S,S-dialkyl phosphorodithioates is known to be investigated in several areas:

Coordination Chemistry: These compounds can act as bidentate ligands, coordinating to metal centers through their two sulfur atoms. This allows for the synthesis of novel metal complexes with potential applications in catalysis and materials science.

Organic Synthesis: They can serve as precursors for the synthesis of other organophosphorus compounds. The P-S bonds can be cleaved and functionalized to introduce different groups onto the phosphorus atom.

Materials Science: The properties of polymers and other materials can be modified by incorporating organophosphorus compounds containing sulfur. These additives can enhance thermal stability, flame retardancy, or act as antioxidants.

Structure

3D Structure

Properties

CAS No. |

72284-33-4 |

|---|---|

Molecular Formula |

C8H19O2PS2 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

bis(butylsulfanyl)phosphinic acid |

InChI |

InChI=1S/C8H19O2PS2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |

InChI Key |

XQAIKBBDIMKVJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSP(=O)(O)SCCCC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of S,s Dibutyl Phosphorodithioic Acid

Elucidation of Hydrolysis Pathways

The hydrolysis of S,S-dibutyl phosphorodithioic acid represents a critical degradation pathway, influencing its persistence and interaction in aqueous environments. The process involves the cleavage of the phosphorus-sulfur bonds, leading to the formation of various degradation products.

Kinetic studies reveal that the hydrolysis of dialkyl dithiophosphates, including the dibutyl ester, follows pseudo-first-order reaction rates. nih.gov The rate of hydrolysis is significantly influenced by the structure of the alkyl group attached to the sulfur atoms. For instance, dithiophosphates synthesized from sterically hindered alcohols, such as tert-butanol, hydrolyze thousands of times faster than those derived from primary alcohols like n-butanol. nih.gov This indicates that the stability of the carbocation leaving group plays a crucial role in the reaction rate.

Investigations conducted at elevated temperatures (e.g., 85 °C) were used to accelerate the hydrolysis for kinetic analysis, as the reactions can be very slow at room temperature. nih.gov The structure-dependent nature of the hydrolysis rate is a key finding, with rate constants for various dialkyldithiophosphates spanning several orders of magnitude. nih.gov

Table 1: Influence of Ester Group Structure on the Rate of Hydrolysis of Dithiophosphates at 85 °C

| Compound Type | Ester Group | Rate Constant (h-1) | Relative Rate vs. n-butanol derivative |

|---|---|---|---|

| Primary Alcohol Derivative | n-Butanol | 6.9 x 10-4 | 1x |

| Tertiary Alcohol Derivative | tert-Butanol | 9.5 | ~13,750x |

| Primary Thiol Derivative | Thiobutanol | 0.16 | ~230x |

Data derived from studies on various dialkyldithiophosphates to illustrate structure-activity relationships. nih.gov

The hydrolysis of S,S-dibutyl phosphorodithioic acid proceeds through a defined pathway involving specific intermediates and resulting in stable end products. The primary step observed during the hydrolysis of dibutyldithiophosphate is the release of hydrogen sulfide (B99878) (H₂S). nih.gov This initial cleavage is a key feature of its degradation in water.

Using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have been able to monitor the reaction progress. nih.gov These spectroscopic studies have led to the identification of an oxo-intermediate, which is formed following the initial release of H₂S. nih.gov For the specific case of dibutyldithiophosphate hydrolysis, no other phosphorus-containing intermediates were observed, suggesting a relatively straightforward degradation sequence under the studied conditions. nih.gov

The final degradation products would be derived from the subsequent hydrolysis of the remaining P-S and P-O bonds, ultimately leading to phosphoric acid, butanol, and additional hydrogen sulfide.

The mechanism of dithiophosphate (B1263838) ester hydrolysis has been a subject of theoretical and experimental investigation. Most computational studies support a two-step Sₙ2P mechanism . nih.gov This model involves a nucleophilic attack by a water molecule on the central phosphorus atom, followed by an elimination step where one of the thiobutyl groups departs. nih.gov

An alternative pathway, the Sₙ1P mechanism , has also been considered. nih.gov In this model, the reaction is initiated by the departure of an alcohol (or in this case, a thiol) before the nucleophilic attack by water occurs. nih.gov This pathway is more likely for esters with alkyl groups that can form stable carbocations, which aligns with the observed rapid hydrolysis of tertiary butyl derivatives. nih.gov

Furthermore, the reaction conditions, particularly pH, can influence the site of cleavage. It is generally observed with organophosphorus esters that neutral or acid-catalyzed hydrolysis tends to favor cleavage of the carbon-sulfur (C-S) bond. viu.ca In contrast, base-catalyzed hydrolysis typically favors cleavage at the phosphorus-sulfur (P-S) bond. viu.ca This pH-dependent pathway determines the initial set of products formed during degradation.

Oxidative and Reductive Reactivity

Beyond hydrolysis, S,S-dibutyl phosphorodithioic acid can undergo chemical transformations through oxidation and reduction, which are critical to its function as an antioxidant in certain applications and its environmental fate.

The sulfur atoms in the phosphorodithioate (B1214789) moiety are susceptible to oxidation. The oxidation of related zinc dialkyldithiophosphates (ZDDPs) has been studied extensively, providing insight into potential pathways. A major product from the oxidation of ZDDPs by peroxides is the corresponding bis(dialkoxythiophosphinoyl) disulfide. tandfonline.com This suggests a pathway involving the coupling of two dithiophosphate molecules through a disulfide bond, with the phosphorus atom retaining its +5 oxidation state.

Other potential oxidation pathways involve the substitution of sulfur atoms with oxygen, a process known as oxidative desulfurization. nih.govnih.govresearchgate.net This transformation would lead to the formation of the corresponding phosphorothioate (B77711) and, ultimately, phosphate (B84403) analogs. Studies on phosphorothioate oxidation in other contexts have identified two primary mechanisms: a one-electron oxidation pathway and a nucleophilic substitution pathway at the sulfur atom. nih.govresearchgate.net These reactions can lead to products where sulfur is eliminated or to the formation of sulfenic acid intermediates. researchgate.net Substrate-mediated oxidation of dithiophosphates has been shown to be an exothermic and favorable process. nih.gov

Table 2: Potential Products from the Oxidation of S,S-Dibutyl Phosphorodithioic Acid

| Oxidation Pathway | Potential Product |

|---|---|

| Sulfur Coupling | Bis(dibutylthiophosphinoyl) disulfide |

| Oxidative Desulfurization (Single) | S,S-Dibutyl phosphorothioate |

| Oxidative Desulfurization (Double) | Dibutyl phosphate |

Information regarding the specific reduction reactions of S,S-dibutyl phosphorodithioic acid is limited in the scientific literature. The compound and its derivatives are primarily known for their role as anti-wear and antioxidant additives, where they themselves are oxidized to inhibit oxidative processes in lubricating oils. tandfonline.com Their chemical nature, with sulfur in a low oxidation state, predisposes them to act as reducing agents (i.e., to be oxidized) rather than to be reduced. Therefore, dedicated studies on the reduction pathways of this compound are not prominent.

Substitution and Addition Reactions

The reactivity of S,S-dibutyl phosphorodithioic acid is significantly influenced by the presence of the phosphorus center and the sulfur atoms, which can act as nucleophiles or be targeted by them.

Nucleophilic Substitution Patterns

Nucleophilic substitution reactions at the phosphorus center of phosphorodithioate esters and related organophosphorus compounds can proceed through different mechanisms. Generally, these reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group. The specific pathway, whether a concerted (SN2-type) or a stepwise mechanism involving a pentacoordinate intermediate, is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sapub.orgresearchgate.net

For thiophosphoryl compounds (containing a P=S bond), the mechanism can shift from a concerted process with backside attack for weaker nucleophiles to a stepwise process for stronger nucleophiles, which may involve frontside attack. nih.gov While specific studies detailing the nucleophilic substitution patterns exclusively for S,S-dibutyl phosphorodithioic acid are not extensively documented in the reviewed literature, the general principles of nucleophilic substitution at tetracoordinate phosphorus centers provide a framework for predicting its behavior.

Addition to Multiple Bond Systems and Rearrangements

Dithiophosphoric acids can undergo addition reactions with unsaturated systems, such as alkenes and dienes. Research on the addition of chiral dithiophosphoric acids to dienes suggests a mechanism involving the initial addition of the acid to the diene. This is followed by an SN2′ displacement of the resulting dithiophosphate intermediate. nih.gov This type of reaction highlights the ability of the P-S-H moiety to add across carbon-carbon multiple bonds.

While the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound to an alkene to form an oxetane, is a well-known photochemical reaction, its specific application involving S,S-dibutyl phosphorodithioic acid is not detailed in the available literature. wikipedia.orgnih.govslideshare.netuni-koeln.dersc.org

Rearrangements in related organophosphorus compounds, such as the rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates to α-mercaptophosphonates, have been studied. rsc.org This suggests that under specific conditions, skeletal rearrangements involving the phosphorus and sulfur atoms in S,S-dibutyl phosphorodithioic acid could be plausible, although specific studies on this compound were not found.

Interaction Dynamics with Electrophilic Centers and Metal Ions

The sulfur atoms in S,S-dibutyl phosphorodithioic acid are nucleophilic and can react with various electrophiles. Cysteine sulfenic acids, which also contain sulfur, are known to react with both nucleophiles and electrophiles. nih.gov This dual reactivity is likely mirrored in phosphorodithioic acids.

Dithiophosphonates and related dithiophosphorus compounds are recognized as effective ligands for a wide range of transition metals. researchgate.netresearchgate.net The interaction with metal ions is a key aspect of their chemistry, leading to the formation of coordination complexes. The nature of these interactions can be understood in the context of the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur donor atoms of the phosphorodithioate ligand preferentially coordinate with soft metal ions. The formation of complexes with transition metal ions like those of cobalt and nickel has been noted for related phosphorodithioate compounds. mdpi.com

P-C and P-S Bond Cleavage Studies

The stability of the various bonds within the S,S-dibutyl phosphorodithioic acid molecule determines its degradation pathways under different conditions.

The hydrolysis of a related compound, dibutyldithiophosphate, has been shown to follow pseudo-first-order kinetics. nih.gov The initial step in the hydrolysis mechanism is the release of hydrogen sulfide, indicating the cleavage of a P-S bond. nih.gov Studies on the hydrolysis kinetics of dibutyl phosphate also provide insights into the stability of the ester linkages, with the rate increasing significantly with temperature. xml-journal.net The cleavage of P-S bonds is a known detoxification pathway for organophosphorothioate pesticides by certain enzymes. researchgate.net

The thermal decomposition of related organophosphorus compounds, such as metal dialkyldithiophosphates and phosphorothioates, has been investigated. kyoto-u.ac.jprsc.org These studies indicate that at elevated temperatures, various decomposition pathways can be initiated, often involving the cleavage of P-S and S-C bonds. The specific products of thermal decomposition depend on the structure of the compound and the conditions applied. For example, the thermal degradation of some brominated flame retardants, which are also organophosphorus compounds, leads to the formation of smaller, volatile molecules. cetjournal.itnih.gov

In contrast, the P-C bond in organophosphorus compounds is generally characterized by high thermal and hydrolytic stability. nih.gov However, studies on α-aminophosphonates have shown that P-C bond cleavage can occur under acidic conditions. nih.gov For phosphonate (B1237965) esters, the propensity for P-C versus P-O bond cleavage upon nucleophilic attack is influenced by substituents on the carbon atom attached to the phosphorus. nih.gov In the case of S,S-dibutyl phosphorodithioic acid, the phosphorus atom is not directly bonded to the carbon of the butyl groups, but rather through sulfur atoms (P-S-C linkage). Therefore, the primary cleavage sites are expected to be the P-S and S-C bonds rather than a direct P-C bond.

Below is a table summarizing the bond cleavage tendencies in S,S-dibutyl phosphorodithioic acid based on available data for related compounds.

| Bond Type | Cleavage Condition | Relevant Findings |

| P-S | Hydrolysis | The initial step in the hydrolysis of dibutyldithiophosphate is the release of H₂S, indicating P-S bond cleavage. nih.gov This process follows pseudo-first-order kinetics. |

| Enzymatic Action | Enzymes like organophosphorus hydrolase can detoxify organophosphorothioates by hydrolyzing the P-S bond. researchgate.net | |

| S-C | Thermal Decomposition | Thermal degradation of related compounds can lead to the cleavage of S-C bonds. rsc.org |

| P-C | Acidic Conditions (in phosphonates) | While generally stable, P-C bond cleavage can be facilitated in α-aminophosphonates under acidic conditions. nih.gov This is less directly applicable to S,S-dibutyl phosphorodithioic acid due to the P-S-C linkage. |

Coordination Chemistry and Ligand Properties of S,s Dibutyl Phosphorodithioic Acid Anion and Analogues

Complexation with Metal Ions

The interaction of the S,S-dibutyl phosphorodithioate (B1214789) anion with metal ions is a cornerstone of its chemical behavior, leading to the formation of stable and often structurally interesting complexes. This interaction is governed by the principles of hard and soft acid-base (HSAB) theory, with the soft sulfur donor atoms of the ligand showing a strong affinity for soft and borderline metal ions.

The S,S-dibutyl phosphorodithioate anion is a versatile ligand capable of adopting several coordination modes. The two sulfur atoms of the PS₂⁻ group are the primary points of attachment to metal centers. The most common binding modes include:

Bidentate Chelation: This is the most prevalent coordination mode, where both sulfur atoms of a single ligand bind to the same metal center, forming a stable four-membered chelate ring (MS₂P). This mode is fundamental to the formation of many monomeric complexes.

Bidentate Bridging: In this arrangement, the two sulfur atoms of the ligand bridge between two different metal centers. This mode is crucial in the formation of dimeric, polymeric, and cluster complexes.

Monodentate Coordination: Although less common, the ligand can coordinate through only one of its sulfur atoms. This might occur in complexes with high steric hindrance or in the presence of other strongly coordinating ligands.

The S,S-dibutyl phosphorodithioate anion forms stable complexes with a variety of transition metals and main group elements. The formation of these complexes is a thermodynamically favorable process, driven by the strong interaction between the soft sulfur donors of the ligand and soft or borderline metal cations.

The stability of these metal-ligand complexes is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent, and the steric and electronic properties of the ligand itself. The presence of two sulfur donor atoms allows for effective chelation, which significantly contributes to the thermodynamic stability of the resulting complexes.

Table 1: Representative Stability Constants (log β) for Metal Dialkyldithiophosphate Complexes

| Metal Ion | Ligand (Dialkyl Dithiophosphate) | log β₁ | log β₂ |

|---|---|---|---|

| Ni²⁺ | Diethyl dithiophosphate (B1263838) | 3.60 | 6.40 |

| Zn²⁺ | Diethyl dithiophosphate | 1.81 | 2.82 |

| Cd²⁺ | Diethyl dithiophosphate | 2.45 | 4.15 |

Note: Data presented are for analogous diethyl dithiophosphate complexes and serve as an illustration of the general stability trends. The actual values for S,S-dibutyl phosphorodithioate may vary.

Structural Elucidation of Metal Phosphorodithioates

The structural diversity of metal complexes with S,S-dibutyl phosphorodithioate and its analogues is vast, ranging from simple mononuclear species to complex polymeric architectures. X-ray crystallography has been an indispensable tool in elucidating the precise coordination geometries and molecular structures of these compounds.

The coordination geometry around the metal center in these complexes is dictated by the electronic configuration of the metal ion, the steric bulk of the ligands, and packing forces in the crystal lattice.

For divalent metal ions, several common geometries are observed:

Tetrahedral Geometry: This is a common coordination geometry for d¹⁰ metal ions such as Zn(II) and Cd(II) psi.ch. In a typical bis(dialkyldithiophosphato)zinc(II) or cadmium(II) complex, the metal center is coordinated to four sulfur atoms from two bidentate chelating ligands, resulting in a distorted tetrahedral environment.

Square-Planar Geometry: This geometry is characteristic of d⁸ metal ions like Ni(II) when coordinated by two S,S-dibutyl phosphorodithioate ligands. The four sulfur atoms lie in a plane around the central nickel atom.

Octahedral Geometry: In some cases, particularly with the addition of other ligands (adducts), the coordination number of the metal can expand to six, leading to an octahedral geometry.

Table 2: Representative Crystallographic Data for Metal Dialkyldithiophosphate Complexes

| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | S-M-S Angle (°) |

|---|---|---|---|---|

| [Ni{S₂P(OEt)₂}₂] | Ni(II) | Square-Planar | 2.21-2.23 | 87-93 |

| [Zn{S₂P(OEt)₂}₂] | Zn(II) | Tetrahedral | 2.34-2.42 | 97-118 |

Note: Data presented are for analogous dialkyl dithiophosphate complexes to illustrate typical bond lengths and angles. Specific values for S,S-dibutyl phosphorodithioate complexes may differ.

Metal complexes of S,S-dibutyl phosphorodithioate can exist in various degrees of aggregation, from discrete monomeric units to extended polymeric chains.

Monomeric Forms: In the presence of bulky alkyl groups or in coordinating solvents, monomeric complexes are often favored. For instance, many Ni(II) dialkyldithiophosphates exist as mononuclear square-planar complexes.

Dimeric Forms: Dimerization can occur through the bridging of phosphorodithioate ligands between two metal centers. A well-documented example is the dimeric structure of many cadmium(II) dialkyldithiophosphates, such as [Cd₂{S₂P(O-s-Bu)₂}₄], which features both chelating and bridging ligands researchgate.net.

Polymeric Forms: Polymeric structures are also common, particularly for zinc dialkyldithiophosphates. For example, zinc diethyldithiophosphate crystallizes as a one-dimensional polymer where the dithiophosphate ligands bridge the zinc centers wikipedia.org. The butyl groups in S,S-dibutyl phosphorodithioate would likely influence the packing and inter-chain interactions in such polymeric structures.

Influence of Ligand Structure on Coordination Behavior

The nature of the alkyl group in dialkyldithiophosphate ligands has a profound impact on the coordination behavior and the properties of the resulting metal complexes. The butyl group in S,S-dibutyl phosphorodithioic acid, compared to smaller alkyl groups like methyl or ethyl, introduces specific steric and electronic effects.

Steric Effects: The bulkiness of the butyl groups can influence the coordination geometry and the degree of aggregation of the metal complexes. Larger alkyl groups can sterically hinder the approach of additional ligands, favoring lower coordination numbers. They can also prevent the formation of polymeric structures that might be observed with less sterically demanding ligands. For instance, the increased steric bulk of the butyl groups compared to ethyl groups may favor the formation of discrete monomeric or dimeric species over extended polymeric chains.

Electronic Effects: The alkyl groups also exert an electronic influence on the phosphorus and sulfur atoms through inductive effects. The electron-donating nature of the butyl groups increases the electron density on the sulfur atoms, which can enhance their donor capacity and influence the strength of the metal-sulfur bond. This, in turn, can affect the stability and reactivity of the metal complexes.

Solubility: The length and branching of the alkyl chain significantly impact the solubility of the metal complexes in various solvents. The butyl groups in S,S-dibutyl phosphorodithioate impart a greater lipophilic character to the ligand and its metal complexes compared to analogues with shorter alkyl chains. This increased lipophilicity enhances solubility in nonpolar organic solvents and oils, a property that is crucial for applications such as lubricant additives acs.org.

Applications of Metal Phosphorodithioate Complexes in Catalysis and Materials Science

Metal complexes derived from phosphorodithioic acids, including S,S-dibutyl phosphorodithioate, have found significant applications in various fields, most notably in materials science as lubricant additives and potentially as precursors for nanomaterials. While their direct application in catalysis is less documented, the broader class of organophosphorus compounds is known for its catalytic activity.

Catalysis

The catalytic applications of metal complexes containing phosphorodithioate ligands, specifically the S,S-dibutyl ester, are not extensively reported in scientific literature. However, the broader family of organophosphorus compounds and their metal complexes are well-established catalysts in various organic transformations. For instance, transition metal complexes with phosphine ligands are widely used in polymerization and oxidation reactions. While direct evidence is scarce for S,S-dibutyl phosphorodithioate complexes, their structural similarity to other catalytically active organophosphorus compounds suggests potential applications. Future research may explore their efficacy in reactions such as hydrodesulfurization, where sulfur-containing ligands can play a crucial role, or in polymerization processes.

Materials Science

The most prominent application of metal phosphorodithioate complexes, particularly zinc dialkyldithiophosphates (ZDDPs), is in the formulation of lubricating oils. These compounds serve as multifunctional additives, providing anti-wear, anti-corrosion, and antioxidant properties. lubrizol.comulprospector.com Zinc dibutyl dithiophosphate is a commonly used additive of this class.

Lubricant Additives:

Metal S,S-dibutyl phosphorodithioate complexes, primarily as ZDDPs, function by forming a protective tribochemical film on metal surfaces under conditions of friction and load. nih.govresearchgate.net This film, often a complex zinc/iron poly(thio)phosphate glass, prevents direct metal-to-metal contact, thereby reducing wear and preventing seizure of moving parts. nih.govresearchgate.net The effectiveness of these additives depends on various factors, including the alkyl group in the phosphorodithioate ligand, the concentration of the additive, and the operating conditions.

The performance of ZDDPs can be influenced by their chemical structure. For example, secondary alkyl ZDDPs generally provide better anti-wear protection and hydrolytic stability, while aryl ZDDPs offer superior thermal stability. lubrizol.com The concentration of ZDDP in lubricating oils is a critical parameter, with typical concentrations ranging from 600 ppm to 2000 ppm, depending on the application. However, environmental regulations have led to limitations on the phosphorus and sulfur content in engine oils to prevent damage to catalytic converters. wikipedia.org

Table 1: Functional Properties of Zinc Dialkyl-dithiophosphate (ZDDP) Lubricant Additives

| Property | Description | Mechanism of Action |

| Anti-wear | Reduces friction and wear between moving metal surfaces. | Formation of a protective tribochemical film (typically a zinc/iron poly(thio)phosphate glass) on the metal surface under heat and pressure. nih.govresearchgate.net |

| Antioxidant | Inhibits the oxidation of the lubricating oil, extending its service life. | Scavenges peroxy radicals and decomposes hydroperoxides, which are key intermediates in the oil oxidation process. lubrizol.com |

| Corrosion Inhibitor | Protects metal surfaces from corrosion. | Forms a passive film on the metal surface that prevents corrosive species from reaching the metal. lubrizol.com |

Precursors for Metal Sulfide (B99878) Nanoparticles:

Metal phosphorodithioate complexes are potential single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.netnih.gov The presence of both the metal and sulfur in one molecule allows for the formation of metal sulfides upon thermolysis or solvothermal treatment. While specific studies on S,S-dibutyl phosphorodithioate for this application are not abundant, the general principle has been demonstrated with other dithiophosphate and dithiocarbamate complexes.

The synthesis of metal sulfide nanoparticles from single-source precursors offers several advantages, including lower reaction temperatures, better control over stoichiometry, and the potential for producing nanoparticles with uniform size and shape. The properties of the resulting nanoparticles, such as their size, morphology, and crystallinity, can be tuned by varying the precursor complex, the solvent, the reaction temperature, and the presence of capping agents.

Table 2: Potential of Metal S,S-Dibutyl Phosphorodithioate as a Nanoparticle Precursor

| Metal Complex | Target Nanomaterial | Potential Synthesis Method | Key Parameters |

| Zinc S,S-dibutyl phosphorodithioate | Zinc Sulfide (ZnS) | Thermolysis, Solvothermal | Temperature, Solvent, Capping Agent |

| Nickel S,S-dibutyl phosphorodithioate | Nickel Sulfide (NiS) | Thermolysis, Solvothermal | Temperature, Solvent, Capping Agent |

| Copper S,S-dibutyl phosphorodithioate | Copper Sulfide (CuS) | Thermolysis, Solvothermal | Temperature, Solvent, Capping Agent |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For organophosphorus molecules like Phosphorodithioic acid, S,S-dibutyl ester, both ³¹P and ¹H NMR are indispensable.

Phosphorus-31 NMR is exceptionally useful for probing the chemical environment of the phosphorus atom. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus center. For phosphorodithioic acid derivatives, the chemical shift can readily distinguish between different isomers (e.g., O,O-diester vs. S,S-diester) and monitor reactions involving the phosphorus moiety.

Table 1: Predicted ³¹P NMR Data for Phosphorodithioic acid, S,S-dibutyl ester

| Parameter | Predicted Value | Remarks |

| Chemical Shift (δ) | +40 to +70 ppm | Relative to 85% H₃PO₄. The exact shift depends on the solvent and concentration. This range is typical for phosphorodithioates with P-S bonds. |

| Multiplicity | Singlet | Assuming no coupling to other magnetically active nuclei. |

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For Phosphorodithioic acid, S,S-dibutyl ester, the ¹H NMR spectrum would confirm the presence of the two butyl groups and the acidic proton. Each set of chemically non-equivalent protons in the butyl chains would produce a distinct signal with a specific chemical shift, integration value (proportional to the number of protons), and splitting pattern (multiplicity).

The spectrum is expected to show four distinct signals for the butyl group protons, corresponding to the methylene (B1212753) group attached to sulfur (-S-CH₂-), the two subsequent methylene groups (-CH₂-CH₂-), and the terminal methyl group (-CH₃). The acidic proton of the P(O)OH group would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Spectral Data for Phosphorodithioic acid, S,S-dibutyl ester

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ | 0.9 - 1.0 | Triplet (t) | 6H |

| -CH₂-CH₃ | 1.4 - 1.5 | Sextet or Multiplet (m) | 4H |

| -S-CH₂-CH₂ - | 1.6 - 1.8 | Quintet or Multiplet (m) | 4H |

| -S-CH₂- | 2.9 - 3.1 | Triplet (t) | 4H |

| P-OH | Variable (broad) | Singlet (s) | 1H |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net These two techniques are complementary; for a vibration to be IR active, it must result in a change in the molecule's dipole moment, whereas for it to be Raman active, it must cause a change in the molecule's polarizability.

For Phosphorodithioic acid, S,S-dibutyl ester, key vibrational modes would include the stretching of the P=O, P-S, S-H (if present in a tautomeric form), C-S, and C-H bonds, as well as various bending vibrations. The presence and position of these bands provide a molecular fingerprint that can be used for identification and quality control. For instance, the P-S stretching vibrations typically appear in the region of 500-750 cm⁻¹, while the P=O stretch is expected around 1250 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for Phosphorodithioic acid, S,S-dibutyl ester

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | P-OH | 3200 - 3600 (broad) |

| C-H Stretch | -CH₂, -CH₃ | 2850 - 2960 |

| P=O Stretch | P=O | 1200 - 1280 |

| C-H Bend | -CH₂, -CH₃ | 1375 - 1470 |

| P-O Stretch | P-O-H | 910 - 1050 |

| P-S Stretch | P-S-C | 500 - 750 |

| C-S Stretch | C-S | 600 - 700 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For Phosphorodithioic acid, S,S-dibutyl ester (C₈H₁₉O₂PS₂), the molecular ion peak [M]⁺ would confirm the molecular weight. Under electron ionization (EI), the molecular ion would undergo fragmentation, breaking at the weakest bonds. Common fragmentation pathways for S-alkyl thiophosphates include α-cleavage and rearrangements. The fragmentation pattern would be expected to show characteristic losses of the butyl side chains, either as a butyl radical (loss of 57 Da) or as butene (loss of 56 Da) through a McLafferty-type rearrangement. Cleavage of the P-S and S-C bonds would also generate significant fragment ions that help to piece together the molecular structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of Phosphorodithioic acid, S,S-dibutyl ester

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₈H₁₉O₂PS₂]⁺ | Molecular Ion [M]⁺ | 258 |

| [M - C₄H₉]⁺ | Loss of a butyl radical | 201 |

| [M - C₄H₈]⁺ | Loss of butene | 202 |

| [M - SC₄H₉]⁺ | Loss of a thiobutyl radical | 169 |

| [C₄H₉S]⁺ | Thiobutyl cation | 89 |

| [P(O)(OH)(SH)]⁺ | Dithiophosphoric acid core | 114 |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

As of this writing, specific crystallographic data for Phosphorodithioic acid, S,S-dibutyl ester is not available in open literature, suggesting the compound may not have been crystallized and analyzed by this method, or the data has not been published. If such a study were performed, it would provide unambiguous confirmation of the S,S-diester connectivity. The analysis would reveal the geometry around the tetrahedral phosphorus center and detail the packing of the molecules in the crystal, which is often governed by hydrogen bonding involving the acidic P-OH group and potential interactions with the sulfur atoms. Studies on related metal complexes of dithiophosphates have shown complex and varied structures, highlighting the utility of this technique in organophosphorus chemistry. researchgate.net

Computational and Theoretical Studies on S,s Dibutyl Phosphorodithioic Acid

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations elucidating the electronic structure of S,S-dibutyl phosphorodithioic acid, such as determinations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and atomic charge distributions, have not been identified in the reviewed scientific literature. Such studies are fundamental for understanding the molecule's reactivity and potential interaction sites, but specific data sets for this isomer are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis

There are no specific molecular dynamics (MD) simulation studies for S,S-dibutyl phosphorodithioic acid reported in the scientific literature. MD simulations are crucial for analyzing the conformational landscape, flexibility of the butyl chains, and the potential for intermolecular aggregation. While force fields have been developed for related organophosphorus compounds, their specific application to and validation for the S,S-dibutyl ester isomer has not been published.

Reaction Mechanism Predictions and Energy Profiles (e.g., Hydrolysis, Ligand Exchange)

Computational studies predicting the reaction mechanisms and associated energy profiles for processes such as hydrolysis or ligand exchange involving S,S-dibutyl phosphorodithioic acid were not found. Theoretical investigations of this nature, often employing Density Functional Theory (DFT) or other high-level ab initio methods, are essential for determining reaction kinetics and thermodynamic stability. However, no specific transition state energies or reaction coordinates for this compound are available in the literature.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) Modeling

No specific Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR) models have been developed or published for S,S-dibutyl phosphorodithioic acid. These models are used to predict the physicochemical properties and biological activity of chemicals based on their molecular structure. The development of such models requires a substantial dataset of experimental and computational descriptors, which has not been compiled for this particular isomer.

Adsorption Mechanism Studies via Density Functional Theory (DFT)

Specific Density Functional Theory (DFT) studies detailing the adsorption mechanism of S,S-dibutyl phosphorodithioic acid onto surfaces (e.g., minerals or metals) are not present in the available scientific literature. While DFT is a common method for investigating the adsorption energies, geometries, and electronic interactions of flotation collectors and other surfactants, this research has predominantly focused on other isomers, leaving the specific adsorption behavior of the S,S-dibutyl ester computationally uncharacterized.

Applications of S,s Dibutyl Phosphorodithioic Acid in Industrial and Materials Chemistry

Role as an Additive in Lubricant Formulations

In the field of lubrication, derivatives of phosphorodithioic acid, particularly metal salts like zinc dialkyldithiophosphates (ZDDPs), are indispensable multifunctional additives. researchgate.net These compounds are known for their anti-wear, extreme pressure, corrosion inhibition, and antioxidant properties. researchgate.netatamanchemicals.com

Anti-Wear (AW) and Extreme Pressure (EP) Performance Enhancement

S,S-Dibutyl phosphorodithioic acid and its derivatives function as effective anti-wear (AW) and extreme pressure (EP) agents. lubeoiladditive.comuni-hamburg.de Under boundary lubrication conditions, where the lubricant film is thin and metal-to-metal contact is likely, these additives undergo thermal decomposition at the asperity contacts. This decomposition forms a protective, low-shear-strength film on the metal surfaces. lubrication.expert

The mechanism involves a tribochemical reaction where the additive reacts with the metal surface under high pressure and temperature. This results in the formation of a glassy polyphosphate film. lubrication.expert This film prevents direct metal-to-metal contact, thereby reducing friction, scuffing, and wear. atamanchemicals.comlubrication.expert The effectiveness of these additives is demonstrated by their ability to increase the load-carrying capacity of lubricants. uni-hamburg.de

Table 1: Extreme Pressure (EP) Performance of Phosphor-Based Additives

| Additive | Failure Load (kg) | Observations |

|---|---|---|

| Base Oil | ~70 | - |

| Dibutyl phosphite | 167 | Heavy vibrations |

| Tributyl phosphite | 120 | Heavy vibrations |

| Tributyl thiophosphate | 150 | Severe vibration effects |

| Dibutyl dithiophosphoric acid | Acceptable failure loads | - |

Data derived from experiments conducted at 2 mmol S/50 g base stock. uni-hamburg.de

Corrosion Inhibition Mechanisms on Metal Surfaces

Phosphorodithioic acid derivatives act as corrosion inhibitors by forming a protective film on metal surfaces. atamanchemicals.comuv.mx This film serves as a barrier, isolating the metal from corrosive species present in the environment, such as oxygen, water, and acids. atamanchemicals.com The adsorption of the inhibitor molecules onto the metal surface is the primary step in the inhibition process. uv.mx

These compounds can interfere with both anodic and cathodic electrochemical corrosion processes. uv.mxnih.gov By adsorbing onto the metal surface, they can slow the rate of metal dissolution (anodic reaction) and inhibit the hydrogen evolution reaction (cathodic reaction). uv.mx The presence of heteroatoms like sulfur and phosphorus in the molecular structure facilitates strong adsorption onto the metal, forming a durable protective layer. nih.gov This protective action is crucial in preventing rust and other forms of corrosion on engine components and machinery. atamanchemicals.com

Antioxidant Properties in Hydrocarbon Systems

Oxidation of lubricating oils leads to the formation of sludge, varnish, and corrosive acids, which can significantly degrade lubricant performance and damage machinery. atamanchemicals.commdpi.com Phosphorodithioic acid derivatives, particularly zinc dialkyldithiophosphates (ZDDPs), function as effective antioxidants. mdpi.comresearchgate.net

They act as peroxide decomposers, breaking down hydroperoxides, which are key intermediates in the oxidation chain reaction. researchgate.netnih.gov This mechanism interrupts the oxidative cycle, thus extending the service life of the lubricant. mdpi.comminglanchem.com The synergistic effect of having both sulfur and phosphorus in the molecule contributes to their potent antioxidant capabilities. nih.gov

Utilization in Fuel Additives and Hydraulic Fluids

The multifunctional nature of phosphorodithioic acid derivatives extends to their use in fuel additives and hydraulic fluids. atamanchemicals.comatamanchemicals.com In fuels, they act as anti-wear agents, helping to protect fuel system components. atamanchemicals.com They also help to reduce the formation of deposits, sludge, and varnish, which can impair fuel system performance. atamanchemicals.com

In hydraulic fluids, these additives are crucial for protecting against wear and oxidation, especially under high-pressure and high-temperature conditions. atamanchemicals.comatamanchemicals.comgoogleapis.com By forming a protective film on metal surfaces, they ensure the smooth and efficient operation of hydraulic systems and extend the life of the equipment. atamanchemicals.com Their inclusion helps to maintain the stability and performance of the hydraulic fluid over time. atamanchemicals.com

Application as a Flotation Reagent in Mineral Processing

In the mining industry, dithiophosphates are utilized as collectors in the froth flotation process for the separation of sulfide (B99878) minerals. 911metallurgist.comausimm.com Ammonium (B1175870) dibutyl dithiophosphate (B1263838), a related compound, is a common collector for copper-bearing sulfide minerals. journalssystem.com

Selective Adsorption Mechanisms on Mineral Surfaces

The effectiveness of dithiophosphates as flotation collectors lies in their ability to selectively adsorb onto the surfaces of specific minerals, rendering them hydrophobic. mdpi.com This selective adsorption is a form of chemisorption. mdpi.com

For instance, in the separation of chalcopyrite (a copper sulfide mineral) from pyrite (B73398) (an iron sulfide), dithiophosphates show a stronger affinity for the chalcopyrite surface. mdpi.com Spectroscopic analyses have confirmed that these collectors can form P–S–Cu bonds on the chalcopyrite surface, indicating a chemical reaction between the collector and the mineral. mdpi.com This selective interaction allows for the preferential attachment of air bubbles to the targeted mineral particles, enabling them to be floated and separated from the gangue minerals. The adsorption capacity of the collector on the mineral surface is generally proportional to its dosage.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| S,S-Dibutyl Phosphorodithioic Acid |

| Zinc dialkyldithiophosphates (ZDDPs) |

| Dibutyl phosphite |

| Tributyl phosphite |

| Tributyl thiophosphate |

| Dibutyl dithiophosphoric acid |

| Ammonium dibutyl dithiophosphate |

| Chalcopyrite |

Based on a comprehensive search of available scientific and industrial literature, there is insufficient public information regarding the specific applications of Phosphorodithioic acid, S,S-dibutyl ester in the areas outlined in your request. The specified roles as a flotation collector, a precursor for specialty chemicals, and in derivatization reactions are not documented for this particular S,S-isomer.

These applications are commonly associated with the O,O-isomers of dialkyl phosphorodithioic acids (such as O,O-dibutyl phosphorodithioic acid). However, as per the strict instructions to focus solely on the S,S-dibutyl ester, it is not possible to generate a scientifically accurate article that adheres to the provided outline without resorting to speculation or incorrectly attributing data from other related compounds.

Therefore, the requested article cannot be generated at this time due to the lack of specific research findings and data for "Phosphorodithioic acid, S,S-dibutyl ester" within the requested contexts.

Environmental Transformation and Degradation Pathways Non Toxicological

Hydrolytic Degradation in Aquatic Environments

Specific studies detailing the hydrolytic degradation of Phosphorodithioic acid, S,S-dibutyl ester, including its transformation products and degradation kinetics in aquatic environments, were not found. General principles of organophosphorus compound chemistry suggest that hydrolysis is a potential degradation pathway. For instance, the hydrolysis of the parent compound, tribufos (B1683236), is known to yield S,S-dibutyl phosphorodithioate (B1214789) and n-butyl mercaptan. rsc.orgaip.org It is plausible that S,S-dibutyl phosphorodithioate could undergo further hydrolysis at one of its S-P bonds to form S-butyl phosphorothioate (B77711) and another molecule of n-butyl mercaptan. rsc.orgaip.org However, without specific experimental data, the rates and products of this reaction under various environmental conditions remain speculative.

Identification of Environmental Transformation Products

Direct environmental transformation products of Phosphorodithioic acid, S,S-dibutyl ester have not been documented in the available literature. Based on the degradation pathway of the parent compound tribufos, potential, but unconfirmed, transformation products could include S-butyl phosphorothioate and n-butyl mercaptan. rsc.orgaip.org A study on the metabolism of tribufos in goats identified S,S-dibutyl phosphorodithioate as a minor urinary metabolite, but did not elaborate on its further degradation. researchgate.net

Kinetics of Environmental Degradation

Quantitative data on the kinetics of hydrolytic, photolytic, or biotic degradation of Phosphorodithioic acid, S,S-dibutyl ester in environmental compartments are not available in the reviewed sources.

Photolytic and Biotic Transformation Considerations

No specific studies on the photolytic or biotic transformation of Phosphorodithioic acid, S,S-dibutyl ester were identified. For organophosphorus pesticides in general, biodegradation is often a significant degradation pathway, typically proceeding at a faster rate than chemical hydrolysis or photolysis under laboratory conditions. geoscienceworld.org However, the specific microorganisms and enzymatic pathways that might be involved in the degradation of the S,S-dibutyl ester isomer have not been reported.

Fate and Transport Mechanisms in Environmental Compartments

Detailed information regarding the fate and transport mechanisms of Phosphorodithioic acid, S,S-dibutyl ester in soil, water, and air is not available. The environmental mobility of organophosphorus compounds is influenced by factors such as their water solubility, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc). geoscienceworld.org Without these physicochemical properties for S,S-dibutyl phosphorodithioate, its potential for leaching into groundwater, volatilizing into the atmosphere, or sorbing to soil and sediment cannot be accurately predicted.

Analytical Methodologies for Detection and Quantification of S,s Dibutyl Phosphorodithioic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating Phosphorodithioic acid, S,S-dibutyl ester from intricate samples prior to its detection and quantification. Both gas and liquid chromatography have proven effective for this purpose.

Gas Chromatography (GC)

Gas chromatography is a frequently utilized method for the analysis of S,S-dibutyl phosphorodithioate (B1214789), particularly in the context of identifying metabolites of its parent compound, Tribufos (B1683236). govinfo.govnih.gov For successful analysis of this semi-volatile compound, appropriate sample preparation, including extraction with solvents like a hexane:acetone mixture or methylene (B1212753) chloride, is essential. govinfo.gov Cleanup steps, such as gel permeation chromatography and silica (B1680970) gel chromatography, are often necessary to remove interfering substances from the sample matrix. nih.gov

The selection of a detector is critical for achieving high sensitivity and selectivity. Detectors commonly used for this type of analysis include:

Flame Photometric Detector (FPD): This detector is highly sensitive and selective for sulfur- and phosphorus-containing compounds, making it well-suited for analyzing S,S-dibutyl phosphorodithioate. govinfo.gov

Thermionic Detector: Also known as a nitrogen-phosphorus detector (NPD), it provides excellent selectivity for phosphorus-containing compounds. nih.gov

Electron Capture Detector (ECD): This detector is sensitive to compounds with electrophilic functional groups. nih.gov

A United States Geological Survey (USGS) method for the parent compound Tribufos also employs gas chromatography, highlighting its importance in the analysis of this chemical family. regulations.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the analysis of S,S-dibutyl phosphorodithioate, especially when the compound is present in biological fluids. nih.gov HPLC is particularly advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC without derivatization.

In metabolic studies, HPLC has been coupled with other detection methods, such as mass spectrometry, to identify S,S-dibutyl phosphorodithioate in urine samples. nih.govresearchgate.net The separation is typically achieved using a reversed-phase column, where the compound is separated based on its hydrophobicity.

Derivatization Strategies for Enhanced Detection

While direct analysis of S,S-dibutyl phosphorodithioate is common, derivatization is a general strategy in chromatography to improve the analytical characteristics of a compound. This process modifies the analyte to increase its volatility for GC analysis or enhance its detectability. For many organophosphorus compounds, derivatization is a key step. However, for S,S-dibutyl phosphorodithioate, analytical methods often rely on direct injection, particularly when using sensitive and selective detectors like FPD or when employing LC-MS. govinfo.govnih.govresearchgate.net

Spectroscopic Detection Methods (e.g., UV-Vis)

Spectroscopic methods are fundamental in analytical chemistry for both qualitative and quantitative analysis. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy have been used in combination with mass spectrometry to confirm the structure of S,S-dibutyl phosphorodithioate as a metabolite, Ultraviolet-Visible (UV-Vis) spectroscopy also serves as a common detection method, particularly in HPLC. nih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules containing chromophores, or light-absorbing functional groups, can be detected and quantified using this technique. The phosphorodithioate group (P(=S)S) in the target molecule is expected to exhibit UV absorbance. When coupled with HPLC, a UV-Vis detector can provide quantitative data based on the intensity of light absorbed by the analyte as it elutes from the chromatographic column.

Mass Spectrometry for Trace Analysis and Product Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and trace-level quantification of S,S-dibutyl phosphorodithioate. nih.govresearchgate.net It is frequently coupled with chromatographic systems like GC (GC-MS) or HPLC (LC-MS) to analyze complex mixtures.

In metabolic fate studies of the pesticide DEF, S,S-dibutyl phosphorodithioate was successfully identified as a minor metabolite in urine through a combination of MS and NMR. nih.gov High-resolution mass spectrometry has also been used to identify metabolites of related compounds, providing high accuracy and confidence in the identification of the chemical structure. researchgate.net The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio, which provides a unique molecular fingerprint. This high specificity and sensitivity make MS-based methods ideal for identifying and quantifying trace amounts of the compound in environmental and biological samples.

Table 1: Chromatographic-Mass Spectrometric Methods for S,S-Dibutyl Phosphorodithioate Analysis

| Technique | Sample Matrix | Purpose | Reference |

|---|---|---|---|

| HPLC-MS | Goat Urine | Metabolite Identification | nih.gov |

| LC-MS | Urine | Metabolite Identification | researchgate.net |

This table is interactive. Click on the headers to sort.

Electroanalytical Methods for Compound Characterization

Electroanalytical methods measure the electrical properties of a solution containing an analyte to determine its concentration. These techniques can be highly sensitive, selective, and cost-effective. nih.gov While specific applications of electroanalytical methods for the direct determination of S,S-dibutyl phosphorodithioate are not extensively documented in the reviewed literature, the principles are applicable.

Modern electroanalytical techniques have been successfully used for the determination of other ester compounds, such as phthalates. nih.gov Given the presence of electroactive sulfur atoms in the phosphorodithioate structure, methods such as voltammetry could potentially be developed for its detection. These methods would rely on the oxidation or reduction of the analyte at an electrode surface, generating a measurable current that is proportional to its concentration. The development of such methods could offer a rapid and field-portable alternative to traditional chromatographic techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phosphorodithioic acid, S,S-dibutyl ester, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves reacting dibutyl phosphite with sulfurizing agents (e.g., elemental sulfur or P₂S₅) under controlled anhydrous conditions. Key parameters include temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions. Purification via vacuum distillation or column chromatography is critical to isolate the ester. Analogous methods for structurally similar organophosphorus esters, such as diethyl p-(methylthio)phenyl phosphate, suggest using refluxing toluene as a solvent and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for characterizing S,S-dibutyl phosphorodithioate, and how are they validated?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) are standard. For GC-MS, electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation, while NMR chemical shifts (e.g., ³¹P δ ~90–100 ppm) confirm esterification. Validation involves comparing retention times and spectral data with certified reference standards, such as those from NIST or PubChem. Mass spectral libraries (e.g., NIST MS Database) ensure reproducibility .

Q. How can researchers assess the acute toxicity and environmental hazards of this compound in laboratory settings?

- Methodological Answer : Use OECD Test Guidelines (e.g., TG 423 for oral toxicity) with rodent models, measuring LD₅₀ values. For environmental impact, conduct biodegradation studies (OECD 301) and bioaccumulation assays (e.g., logP determination via shake-flask method). Metabolite identification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential, as sulfone/sulfoxide derivatives (common in organophosphorus compounds) may enhance toxicity .

Advanced Research Questions

Q. What are the degradation pathways of S,S-dibutyl phosphorodithioate in soil and aquatic systems, and how do metabolites influence ecotoxicity?

- Methodological Answer : Aerobic soil metabolism studies (ISO 11266) reveal oxidation to sulfoxide/sulfone derivatives via microbial action. Hydrolysis in aquatic environments (pH 7–9) follows pseudo-first-order kinetics, accelerated by UV light. Metabolites like phosphorodithioic acid and butyl sulfides are quantified using solid-phase extraction (SPE) coupled with LC-MS. Toxicity assays (e.g., Daphnia magna immobilization) compare parent compound and metabolites, noting that sulfone derivatives often exhibit higher bioactivity .

Q. How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?

- Methodological Answer : Design accelerated stability studies (ICH Q1A) with controlled variables (pH 2–12, 25–60°C). Use kinetic modeling (Arrhenius equation) to extrapolate degradation rates. Discrepancies often arise from impurities or solvent interactions; thus, ultrahigh-purity samples (≥99%) and buffered solutions are mandatory. Cross-validate results via differential scanning calorimetry (DSC) and FTIR to detect structural changes .

Q. What experimental strategies elucidate the compound’s interaction with biological macromolecules (e.g., acetylcholinesterase inhibition)?

- Methodological Answer : Employ enzyme kinetics (Ellman assay) to measure IC₅₀ values. Molecular docking simulations (AutoDock Vina) predict binding affinities to acetylcholinesterase active sites. Validate with X-ray crystallography or cryo-EM for structural insights. Comparative studies with tert-butyl analogs (e.g., terbufos sulfone) highlight substituent effects on inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.